molecular formula C29H31N5O4S2 B11633438 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633438
M. Wt: 577.7 g/mol
InChI Key: HLSUQXBCCVBOGN-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, a pyridopyrimidine core, and a thiazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the pyridopyrimidine core. The final step involves the formation of the thiazolidinone ring under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The benzodioxole and piperazine moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are explored. It may exhibit potential as a ligand for specific receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s pharmacological properties are investigated. Its potential as a therapeutic agent for treating various diseases, such as cancer or infectious diseases, is of particular interest.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • Dichloroaniline
  • Heparinoid

Uniqueness

The uniqueness of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity imparts unique reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and heparinoid.

Properties

Molecular Formula

C29H31N5O4S2

Molecular Weight

577.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O4S2/c1-4-19(3)34-28(36)24(40-29(34)39)14-21-26(30-25-8-5-18(2)15-33(25)27(21)35)32-11-9-31(10-12-32)16-20-6-7-22-23(13-20)38-17-37-22/h5-8,13-15,19H,4,9-12,16-17H2,1-3H3/b24-14-

InChI Key

HLSUQXBCCVBOGN-OYKKKHCWSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.